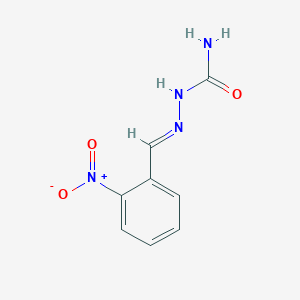

2-Nitrobenzaldehyde semicarbazone

Overview

Description

2-Nitrobenzaldehyde Semicarbazone is a derivative of Semicarbazide . It can be measured as a metabolite marker to detect the widely banned antibiotic Nitrofurazone .

Synthesis Analysis

A sensitive method for semicarbazide determination was developed by differential pulse voltammetry . In this method, 2-nitrobenzaldehyde was used as an active reagent to react with semicarbazide . The reaction product, 2-nitrobenzaldehyde semicarbazone, was quantified by differential pulse voltammetry .Molecular Structure Analysis

The molecular formula of 2-Nitrobenzaldehyde Semicarbazone is C8H8N4O3 .Chemical Reactions Analysis

2-Nitrobenzaldehyde Semicarbazone is a derivative of Semicarbazide .Physical And Chemical Properties Analysis

The molecular weight of 2-Nitrobenzaldehyde Semicarbazone is 208.17 . The melting point is 181℃ . The density is 1.46±0.1 g/cm3 (Predicted) . The solubility is slightly soluble in Aqueous Acid, DMSO, and Methanol . The pKa is 11.14±0.46 (Predicted) .Scientific Research Applications

Analytical Chemistry

2-Nitrobenzaldehyde semicarbazone: is used as an analytical standard in the determination of nitrofuran metabolites in animal tissues . Its specificity and stability make it suitable for high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which is essential for ensuring the safety and compliance of food products.

Veterinary Medicine

In veterinary medicine, this compound serves as a derivatized standard for the assay of nitrofurans, which are antibiotics used in animal husbandry . Monitoring their residues is crucial due to their potential health risks to humans and the strict regulations governing their use in food-producing animals.

Food Safety

2-Nitrobenzaldehyde semicarbazone: is utilized in testing milk from dairy cows and shrimp dosed with nitrofurans . Its role in detecting these compounds is vital for food safety, as nitrofurans can be carcinogenic and are banned in many countries.

Pharmaceutical Research

In pharmaceutical research, 2-Nitrobenzaldehyde semicarbazone is used as a reference standard in the development of new drugs . It aids in the quantification and analysis of chemical compounds during the drug discovery process.

Mechanism of Action

Target of Action

The primary target of 2-Nitrobenzaldehyde Semicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has been associated with various conditions such as cancer, rheumatoid arthritis, and muscular dystrophy .

Mode of Action

2-Nitrobenzaldehyde Semicarbazone interacts with cathepsin B, inhibiting its activity . The compound acts as a competitive inhibitor to cathepsin B . The results of docking experiments show a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .

Biochemical Pathways

The compound affects the biochemical pathways associated with cathepsin B. By inhibiting cathepsin B, it impacts the generation of antigenic peptides and the turnover of misfolded proteins . The downstream effects of this inhibition are yet to be fully understood.

Pharmacokinetics

It’s known that the compound can be measured as a metabolite marker to detect the widely banned antibiotic nitrofurazone .

Result of Action

The molecular and cellular effects of 2-Nitrobenzaldehyde Semicarbazone’s action primarily involve the inhibition of cathepsin B activity . This inhibition can potentially alter the physiological and pathological processes that cathepsin B is involved in, such as protein turnover and antigen processing .

Action Environment

It’s known that the compound can be used as a marker metabolite to detect nitrofurazone (nfz) residues in farmed crab and shrimp .

Safety and Hazards

Future Directions

2-Nitrobenzaldehyde can react with chitosan to form 2-nitrobenzyl-chitosan, which is soluble in trifluoroacetic acid and can also be electrospun into nanofiber matrices . On photolysis, the nitrobenzyl group is cleaved to form neat chitosan nanofiber matrices . This principle has been applied for the preparation of gelatin nanofiber matrices .

properties

IUPAC Name |

[(E)-(2-nitrophenyl)methylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOKLBSECDAYSM-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016461 | |

| Record name | 2-Nitrobenzaldehyde semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrobenzaldehyde semicarbazone | |

CAS RN |

16004-43-6, 16604-43-6 | |

| Record name | 2-Nitrobenzaldehyde semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrobenzaldehyde semicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-nitrobenzaldehyde semicarbazone formed in food analysis?

A: The formation of 2-nitrobenzaldehyde semicarbazone occurs through a reaction between semicarbazide and 2-nitrobenzaldehyde. This reaction is often employed in analytical methods to detect trace amounts of semicarbazide in food samples [, ].

Q2: Can you provide an example of an analytical method that utilizes 2-nitrobenzaldehyde semicarbazone?

A: One example is a highly sensitive ELISA (enzyme-linked immunosorbent assay) developed to detect semicarbazide []. This method uses a monoclonal antibody specific to 2-nitrobenzaldehyde semicarbazone. The presence of 2-nitrobenzaldehyde semicarbazone in a sample competitively inhibits the binding of the antibody to a pre-coated antigen, allowing for the quantification of semicarbazide based on the degree of inhibition.

Q3: Are there any limitations to using 2-nitrobenzaldehyde semicarbazone as a marker for semicarbazide in food?

A: Yes, a potential limitation is the possibility of artefactual formation of 2-nitrobenzaldehyde semicarbazone during analysis []. The acidic conditions used in some analytical methods to free hydrazine from food components can also inadvertently lead to the reaction of hydrazine with urea compounds, resulting in the formation of semicarbazide. This newly formed semicarbazide could then react with 2-nitrobenzaldehyde, leading to an overestimation of the original semicarbazide levels in the food.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)